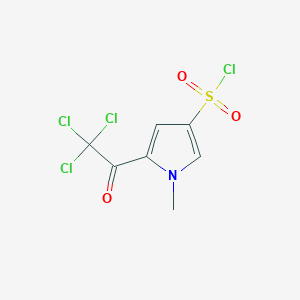

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride

Description

Chemical Structure and Identification 1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride (CAS: 875163-47-6) is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group, a trichloroacetyl moiety, and a sulfonyl chloride group. Its molecular formula is inferred as C₈H₅Cl₄NO₃S based on systematic naming conventions. The compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, as evidenced by its inclusion in nine patents .

Properties

IUPAC Name |

1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl4NO3S/c1-12-3-4(16(11,14)15)2-5(12)6(13)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFRYNZCFXKAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrrole-3-sulfonyl chloride with trichloroacetyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The trichloroacetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols or aldehydes.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Cyclization Catalysts: Lewis acids, transition metal catalysts

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioate Derivatives: Formed by reaction with thiols

Carboxylic Acids and Alcohols: Formed by oxidation and reduction of the trichloroacetyl group

Scientific Research Applications

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles. It is also used in the development of new synthetic methodologies.

Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms. It can be used to introduce sulfonyl chloride groups into peptides and proteins for labeling and cross-linking studies.

Medicine: Investigated for its potential as a pharmacophore in drug discovery. Derivatives of this compound may exhibit biological activity and can be used in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties. It can be used in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biomolecules. This reactivity is exploited in biochemical studies to modify proteins and peptides. The trichloroacetyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact

| Group | Electrophilicity | Hydrolysis Rate | Common Reactions |

|---|---|---|---|

| Sulfonyl chloride | High | Fast | Sulfonamidation, esterification |

| Sulfonyl fluoride | Moderate | Slow | Click chemistry, bioconjugation |

| Trichloroacetyl | Very high | Fast | Acylation, nucleophilic attack |

Research Findings and Patent Analysis

- Patent Dominance : The target compound’s 9 patents suggest utility in synthesizing herbicides or protease inhibitors, leveraging its dual-reactive sites .

- Safety Limitations : Despite its reactivity, handling challenges (e.g., moisture sensitivity, corrosivity) may limit industrial adoption compared to sulfonyl fluorides .

- Structural Insights : Crystallographic data for analogs (e.g., pyrazole derivatives) highlight steric effects from the methyl group, which may influence regioselectivity in reactions .

Biological Activity

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride is a synthetic organic compound classified under pyrrole derivatives. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemical research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in drug discovery.

- Molecular Formula : C₇H₅Cl₄NO₃S

- Molecular Weight : 325 g/mol

- CAS Number : [not provided]

- Structure : The compound features a pyrrole ring substituted with a trichloroacetyl group and a sulfonyl chloride group, which enhances its reactivity towards nucleophiles.

The biological activity of this compound primarily arises from the reactivity of its functional groups:

- Sulfonyl Chloride Group : This group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, facilitating biochemical modifications. This property is exploited in enzyme studies and drug design.

- Trichloroacetyl Group : This moiety can undergo metabolic transformations, leading to reactive intermediates that may interact with cellular targets. These interactions can potentially modulate various biological pathways.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of this compound showed significant inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC₅₀ value of 25 nM, which is lower than that of the established drug sorafenib (IC₅₀ = 35 nM) . The cytotoxicity against human cancer cell lines (MCF-7 and HCT116) was also notable, with IC₅₀ values of 12.93 μM and 11.52 μM respectively, indicating promising antiproliferative activity .

| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |

|---|---|---|

| MCF-7 | 12.93 | 4.32 |

| HCT116 | 11.52 | 7.28 |

Analgesic Activity

The compound has also been investigated for its analgesic properties. In studies involving newly synthesized bioconjugates incorporating pyrrole derivatives, analgesic effects were observed, suggesting that modifications to the pyrrole structure can enhance therapeutic efficacy .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including substitution reactions where the sulfonyl chloride can be replaced by various nucleophiles to form sulfonamide derivatives . These derivatives may exhibit enhanced biological properties.

Case Studies

In one specific study involving the synthesis of bioconjugates from pyrrole derivatives, researchers found that combining the pyrrole moiety with peptide structures led to improved hydrolytic stability and maintained significant analgesic activity . The study utilized various pH conditions to assess stability and found that while free pyrrole acids exhibited high analgesic activity, they were less stable compared to their bioconjugated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.